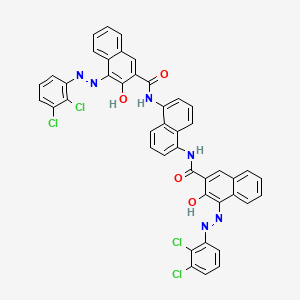
3-Methyl-1-oxo-1lambda~5~-quinoxaline-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline ring system with a nitrile group at the 2-position, a methyl group at the 3-position, and an oxide group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 3-methylquinoxaline-2-carbonitrile with hydrogen peroxide in the presence of a suitable catalyst to introduce the oxide group at the 1-position . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of 2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove the oxide group, converting it back to the parent quinoxaline compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoxalines .
Wissenschaftliche Forschungsanwendungen
2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives, which are used in various chemical reactions and studies.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and antiviral properties, making it a valuable candidate for drug development.
Medicine: Quinoxaline derivatives, including 2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI), are investigated for their potential therapeutic effects against diseases like cancer, AIDS, and bacterial infections.
Wirkmechanismus
The mechanism of action of 2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) can be compared with other quinoxaline derivatives such as quinazoline, phthalazine, and cinnoline. These compounds share a similar heterocyclic structure but differ in their substituents and functional groups. The presence of the nitrile and oxide groups in 2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) imparts unique chemical and biological properties, distinguishing it from other quinoxaline derivatives .
List of Similar Compounds
- Quinoxaline
- Quinazoline
- Phthalazine
- Cinnoline
These compounds, while structurally related, exhibit different reactivity and biological activities due to variations in their functional groups and substitution patterns .
Eigenschaften
CAS-Nummer |
85976-66-5 |
|---|---|
Molekularformel |
C10H7N3O |
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
3-methyl-1-oxidoquinoxalin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C10H7N3O/c1-7-10(6-11)13(14)9-5-3-2-4-8(9)12-7/h2-5H,1H3 |
InChI-Schlüssel |
OOAAXJMYHHOYOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2[N+](=C1C#N)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,18-dipyridin-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13805332.png)


![(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester](/img/structure/B13805361.png)



![Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B13805399.png)

![3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione](/img/structure/B13805403.png)




